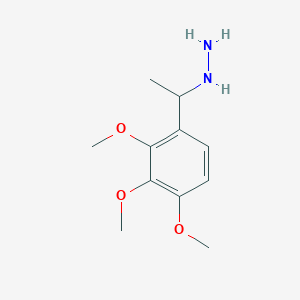
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine is an organic compound with the molecular formula C11H18N2O3 It features a trimethoxyphenyl group attached to an ethylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with ethylhydrazine in the presence of an acid catalyst.
Step 2: Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Hydrazones, azines.
Reduction Products: Amines, reduced hydrazine derivatives.
Substitution Products: Substituted hydrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-fungal, and anti-bacterial properties.
Biological Research: It is used to investigate the inhibition of enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)ethylhydrazine involves its interaction with specific molecular targets:
Molecular Targets: Tubulin, heat shock protein 90, thioredoxin reductase, and other enzymes.
Pathways Involved: The compound can inhibit the polymerization of tubulin, leading to disruption of microtubule dynamics.
Comparación Con Compuestos Similares
1-(2,3,4-Trimethoxyphenyl)ethylhydrazine can be compared with other similar compounds:
Propiedades
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)ethylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(13-12)8-5-6-9(14-2)11(16-4)10(8)15-3/h5-7,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDGOBNIODRTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2513427.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2513428.png)
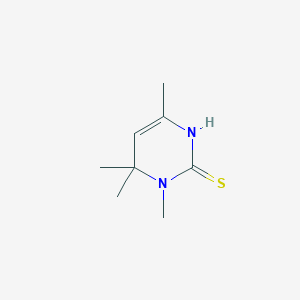
![phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride](/img/structure/B2513430.png)
![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)
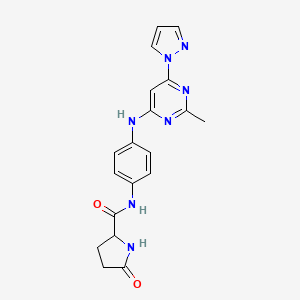
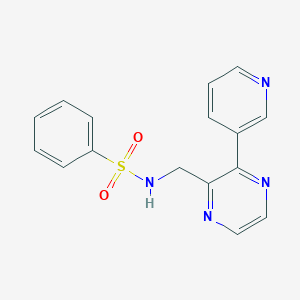
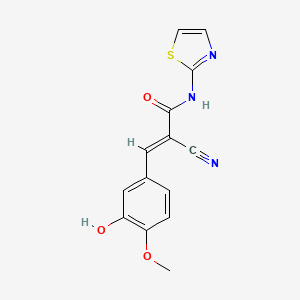
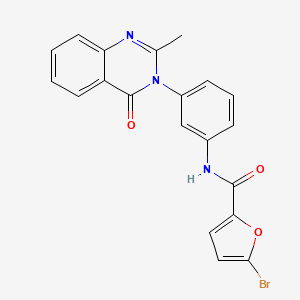
![Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513442.png)
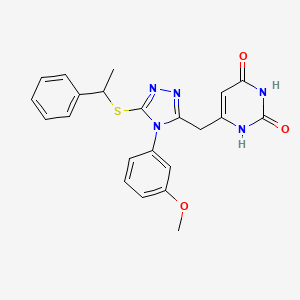
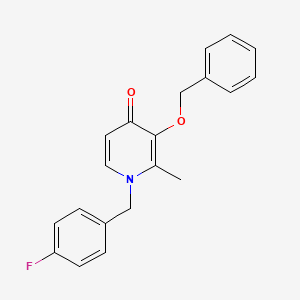
![4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride](/img/structure/B2513449.png)
![Ethyl 5-amino-2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B2513450.png)
